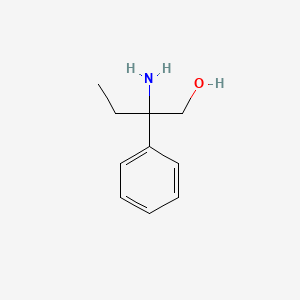

2-Amino-2-phenylbutan-1-ol

Description

Significance as a Chiral Amino Alcohol Scaffold

The significance of 2-Amino-2-phenylbutan-1-ol in organic synthesis is rooted in its identity as a chiral 1,2-amino alcohol. This structural motif is a cornerstone in the field of asymmetric synthesis, where the control of stereochemistry is paramount. The presence of both a primary amine and a primary alcohol on adjacent carbon atoms, one of which is a chiral center, provides two reactive sites that can be selectively manipulated.

As a chiral building block, this compound offers a pre-defined stereochemical configuration that can be incorporated into larger, more complex molecules. This is particularly valuable in drug discovery and development, where the chirality of a molecule is often critical to its biological activity and safety profile. The phenyl group attached to the stereocenter also influences the steric and electronic environment of the molecule, which can be exploited to direct the stereochemical outcome of subsequent reactions.

While the broader class of chiral amino alcohols is widely employed as chiral auxiliaries and ligands in a variety of asymmetric transformations, the documented research on this compound itself in these specific roles is more specialized. Its primary and most well-documented significance lies in its utility as a precursor for more complex chiral molecules.

Overview of Research Trajectories

The main thrust of research involving this compound has been its application as a key intermediate in the synthesis of the gastrointestinal drug, Trimebutine. smolecule.com This research trajectory has driven the development of synthetic methods to produce this compound in an enantiomerically pure form.

One notable synthetic route involves the reduction of 2-amino-2-phenylbutyric acid. A patented method describes the reduction of this amino acid using a borohydride (B1222165) reagent in the presence of a catalyst, such as a protic or Lewis acid, to yield 2-amino-2-phenylbutanol. google.com This intermediate is then further functionalized in the synthesis of Trimebutine. google.com

Furthermore, academic research has explored the synthesis of specific enantiomers of this compound. For instance, a doctoral dissertation details a procedure for the synthesis of (2R)-2-Amino-2-phenylbutan-1-ol. uni-muenchen.de The ability to selectively synthesize either the (R) or (S) enantiomer is crucial for investigating the stereospecific interactions of the final drug product with its biological targets.

Beyond its role in pharmaceutical synthesis, this compound is also recognized as a metabolite and impurity of Trimebutine, which necessitates its synthesis as a reference standard for analytical and quality control purposes. smolecule.com This analytical application underscores the importance of having access to well-characterized samples of this chiral amino alcohol.

While its application as a chiral auxiliary or ligand in other asymmetric reactions is a potential area of investigation, the current body of published research is predominantly focused on its role as a pivotal chiral building block in the synthesis of Trimebutine.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol |

| CAS Number | 39068-91-2 |

| Appearance | Varies (can be a solid) |

| Chirality | Contains one stereocenter |

Chemical Structure

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-phenylbutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-10(11,8-12)9-6-4-3-5-7-9/h3-7,12H,2,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUOJASDCBCXIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)(C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Amino 2 Phenylbutan 1 Ol and Its Analogs

Chemo-Catalytic and Chemical Reduction Strategies

Reduction of 2-Amino-2-phenylbutyric Acid.

The direct reduction of 2-amino-2-phenylbutyric acid or its derivatives represents a common and straightforward approach to obtaining 2-amino-2-phenylbutan-1-ol. This transformation typically involves the use of powerful reducing agents capable of converting a carboxylic acid or its ester to an alcohol.

One of the most effective reagents for this direct reduction is lithium aluminum hydride (LiAlH₄). This method is known for its high efficiency in reducing amino acids to their corresponding amino alcohols. The procedure generally involves refluxing the amino acid with LiAlH₄ in an anhydrous solvent like tetrahydrofuran (B95107) (THF). drugbank.com However, this reagent is expensive and requires careful handling due to its high reactivity.

A more cost-effective and safer alternative involves a two-step "one-pot" process where the amino acid is first esterified and then reduced without isolation of the ester intermediate. This can be achieved by heating the amino acid in an alcohol with an acid catalyst, followed by the addition of a borohydride (B1222165) reducing agent. wikipedia.org Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose, often in combination with an activating agent or in a suitable solvent system to enhance its reducing power towards esters. For instance, the reduction of amino acid esters can be carried out with NaBH₄ in alcoholic solvents. wikipedia.orgmasterorganicchemistry.com

Another approach involves the activation of the carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an imidazolide (B1226674) intermediate, which is then reduced in situ with sodium borohydride. This method offers a convenient one-pot synthesis of 1,2-amino alcohols from α-amino acids with retention of optical purity. nih.gov The reaction is generally fast and proceeds under mild conditions.

| Precursor | Reducing System | Key Features |

| 2-Amino-2-phenylbutyric Acid | LiAlH₄ in THF | Direct, high-yield reduction. drugbank.com |

| 2-Amino-2-phenylbutyric Acid | Esterification followed by NaBH₄ | "One-pot" process, cost-effective. wikipedia.org |

| N-protected 2-Amino-2-phenylbutyric Acid | CDI, then NaBH₄ | Mild conditions, retention of stereochemistry. nih.gov |

Reduction of Ketone and Oxime Precursors.

The synthesis of this compound can also be achieved through the reduction of suitable ketone or oxime precursors. This strategy allows for the introduction of the amino and alcohol functionalities in a controlled manner.

A key ketone precursor is 2-amino-2-phenyl-1-butanone. The reduction of such α-amino ketones provides a direct route to the corresponding 1,2-amino alcohols. Various reducing agents can be employed for this transformation, with stereoselectivity being a key consideration, as discussed in the stereoselective synthesis section.

Another viable route involves the use of oxime precursors. For instance, 2-(hydroxyimino)-2-phenylacetonitrile can be synthesized through the nitrosation of phenylacetonitriles. researchgate.net While not a direct precursor to this compound, this methodology highlights the synthesis of α-keto oximes which, after alkylation and subsequent reduction of both the oxime and nitrile functionalities, could potentially lead to the target amino alcohol. The reduction of an oxime to an amine can be accomplished using various reagents, including catalytic hydrogenation or metal hydrides.

Multi-Step Synthetic Sequences from Varied Starting Materials (e.g., propiophenone (B1677668), ethyl benzoylacetate).

Complex, multi-step synthetic routes allow for the construction of this compound from readily available starting materials like propiophenone and ethyl benzoylacetate.

A documented synthesis starting from propiophenone involves a four-step sequence to produce an N,N-dimethylated analog, which can be conceptually adapted. youtube.com

Addition Reaction: Propiophenone is reacted with sodium cyanide and dimethylamine (B145610) to form 2-(N,N-dimethylamino)-2-phenylbutyronitrile.

Hydrolysis: The nitrile is then hydrolyzed under basic conditions to yield 2-(N,N-dimethylamino)-2-phenylbutyric acid.

Esterification: The resulting carboxylic acid is esterified, for example, with ethanol (B145695) and sulfuric acid, to produce the corresponding ethyl ester.

Reduction: Finally, the ester is reduced to 2-(dimethylamino)-2-phenylbutan-1-ol (B1334971) using a reducing agent like sodium borohydride. youtube.combeilstein-journals.org

A plausible synthetic route starting from ethyl benzoylacetate can be envisioned based on established organic chemistry principles.

Alkylation: The acidic α-carbon of ethyl benzoylacetate can be alkylated with an ethyl halide (e.g., ethyl bromide) in the presence of a suitable base to introduce the ethyl group, yielding ethyl 2-benzoylbutanoate.

Strecker Synthesis Adaptation: The resulting β-keto ester could then be subjected to a variation of the Strecker synthesis. This would involve reaction with a cyanide source and an ammonia (B1221849) source to form an α-aminonitrile, followed by hydrolysis to the corresponding 2-amino-2-phenylbutyric acid.

Reduction: The final step would be the reduction of the carboxylic acid to the desired this compound using methods described in section 2.1.1.

Stereoselective Synthesis of this compound and Related Chiral Amino Alcohols

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of enantiomerically pure this compound is of paramount importance.

Asymmetric Hydrogenation and Other Chiral Catalysis Approaches.

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones and imines. This approach utilizes chiral catalysts, typically transition metal complexes with chiral ligands, to deliver hydrogen to one face of the substrate preferentially.

For the synthesis of chiral this compound, the asymmetric hydrogenation of the precursor 2-amino-2-phenyl-1-butanone is a highly effective strategy. Cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones has been shown to produce chiral vicinal amino alcohols with high yields and excellent enantioselectivities (up to 99% ee). This method is attractive due to the use of a non-precious metal catalyst. Ruthenium and rhodium complexes with chiral phosphine (B1218219) ligands, such as BINAP, are also widely used for the asymmetric hydrogenation of ketones.

| Catalyst Type | Substrate Type | Key Features |

| Chiral Cobalt Complex | α-Primary Amino Ketones | High yield and enantioselectivity (up to 99% ee), non-precious metal catalyst. |

| Chiral Ru- and Rh-Phosphine Complexes (e.g., BINAP) | Ketones | Widely applicable, predictable stereochemical outcomes. |

| Chiral Oxazaborolidines (CBS catalysts) | Ketones | Catalytic borane (B79455) reduction with predictable stereochemistry. |

Chemo-Enzymatic Protocols in Optically Active Amino Alcohol Synthesis

Chemo-enzymatic methods combine the versatility of chemical synthesis with the high selectivity of biocatalysts to achieve efficient and environmentally benign routes to optically pure compounds. A prominent strategy in the synthesis of chiral amino alcohols is the enzymatic kinetic resolution of a racemic mixture, where an enzyme selectively catalyzes the transformation of one enantiomer, allowing for the separation of both enantiomers. Lipases are a class of enzymes frequently employed for this purpose due to their broad substrate scope, commercial availability, and operational stability in organic solvents.

The kinetic resolution of racemic amino alcohols, such as analogs of this compound, is often achieved through lipase-catalyzed acylation or deacylation. In a typical resolution of a racemic amino alcohol, the enzyme selectively acylates one enantiomer in the presence of an acyl donor, leaving the other enantiomer unreacted. For instance, the resolution of racemic 2-amino-1-butanol has been successfully achieved using various lipases. lookchem.com The amino group is typically protected, for example, as an N-alkoxycarbonyl derivative, prior to the enzymatic resolution to prevent undesired side reactions. lookchem.com

In a study on the lipase-catalyzed resolution of N-protected 2-amino-1-butanol, different lipases and reaction conditions were screened to optimize the enantioselectivity. The (R)-enantiomer was found to react faster during both hydrolysis of its ester and transesterification, leading to the isolation of the (R)-alcohol and the (S)-acetate with high enantiomeric excess (ee). lookchem.com

| Substrate | Enzyme | Reaction Type | Acyl Donor/Solvent | Product(s) | Enantiomeric Excess (ee) | Reference |

| (R,S)-N-Boc-2-amino-1-butanol | Porcine Pancreatic Lipase (B570770) | Transesterification | Ethyl acetate (B1210297) | (R)-N-Boc-2-amino-1-butyl acetate & (S)-N-Boc-2-amino-1-butanol | >95% for both | lookchem.com |

| (R,S)-N-Cbz-2-amino-1-butanol | Candida antarctica Lipase B | Acylation | Vinyl acetate | (R)-N-Cbz-2-amino-1-butyl acetate & (S)-N-Cbz-2-amino-1-butanol | >99% | nih.gov |

| (R,S)-2-amino-1-phenylethanol | Pseudomonas sp. Lipase (PS) | Deacylation | Butyric anhydride | (R)-2-amino-1-phenylethanol & (S)-N,O-dibutyryl-2-amino-1-phenylethanol | ~100% | rsc.org |

This table presents data for analogs of this compound due to the limited availability of specific data for the target compound.

Biocatalytic Transformations for the Synthesis of this compound Derivatives

Biocatalytic transformations offer a direct and highly stereoselective approach to chiral amino alcohols, often proceeding under mild reaction conditions. Transaminases, in particular, have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines and their derivatives.

Transaminases (TAs), or aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. mdpi.commbl.or.krmdpi.com This reactivity can be harnessed for the asymmetric synthesis of chiral amino alcohols from corresponding hydroxy ketones or for the kinetic resolution of racemic amino alcohols. mdpi.com

The asymmetric synthesis of a chiral amino alcohol using a transaminase typically involves the amination of a prochiral α-hydroxy ketone. The stereoselectivity of the reaction is dictated by the enzyme's active site, which preferentially binds one of the two enantiotopic groups of the ketone, leading to the formation of a single enantiomer of the amino alcohol. Various ω-transaminases have been identified and engineered to accept a broad range of substrates, including those with bulky substituents. mdpi.com

Kinetic resolution of racemic amino alcohols can also be achieved using transaminases. In this process, the enzyme selectively deaminates one enantiomer of the amino alcohol, converting it to the corresponding hydroxy ketone, while leaving the other enantiomer untouched. This allows for the separation of the unreacted, enantiomerically pure amino alcohol. For example, ω-transaminases from Pseudomonas putida have been utilized for the kinetic resolution of racemic amino alcohols like 2-amino-2-phenylethanol (B122105) and 2-aminobutan-1-ol. mdpi.com

| Substrate | Enzyme (Source) | Reaction Type | Amine Donor/Acceptor | Product | Conversion/Yield | Enantiomeric Excess (ee) | Reference |

| 1-hydroxy-1-phenylpropan-2-one | (R)-selective ω-Transaminase | Asymmetric Synthesis | Isopropylamine | (1R,2R)- and (1R,2S)-1-phenyl-2-aminopropan-1-ol | High | High | mdpi.com |

| rac-2-amino-2-phenylethanol | ω-Transaminase (Pseudomonas putida) | Kinetic Resolution | Pyruvate | (S)-2-amino-2-phenylethanol | ~50% | >99% | mdpi.com |

| rac-2-aminobutan-1-ol | ω-Transaminase (Pseudomonas putida) | Kinetic Resolution | Pyruvate | (S)-2-aminobutan-1-ol | ~50% | >99% | mdpi.com |

| 1-phenyl-1,2-propanedione | Transaminase | Asymmetric Synthesis | Alanine | 2-amino-1-phenylpropan-1-ol | - | >99% | nih.gov |

This table presents data for analogs of this compound due to the limited availability of specific data for the target compound.

The choice of the amino donor is crucial for driving the reaction equilibrium towards product formation. While simple amino acids like L-alanine are commonly used, the co-product (pyruvate) can cause product inhibition. nih.gov Strategies to overcome this include the use of "smart" amine donors that generate a co-product that is either volatile or participates in a subsequent favorable reaction, or by coupling the transamination with another enzymatic reaction that consumes the co-product. nih.gov

Chemical Transformations and Derivatization of 2 Amino 2 Phenylbutan 1 Ol

Reactions Involving the Amino and Hydroxyl Functional Groups

The reactivity of the amino and hydroxyl groups dictates the initial pathways for the derivatization of 2-amino-2-phenylbutan-1-ol. The specific reaction conditions and reagents employed determine the chemoselectivity of these transformations.

The primary alcohol moiety in this compound can be oxidized to yield either the corresponding aldehyde (2-amino-2-phenylbutanal) or carboxylic acid (2-amino-2-phenylbutanoic acid). The choice of oxidant and reaction conditions is crucial to control the extent of oxidation and to avoid undesired side reactions involving the amino group.

The presence of the basic amino group complicates the oxidation of the hydroxyl group. Under strongly acidic or harsh oxidative conditions, the amine can be protonated or undergo side reactions. Therefore, chemoselective oxidation often requires careful selection of reagents or protection of the amino group. One common strategy involves performing the oxidation under acidic conditions where the amine is protonated to form an ammonium (B1175870) salt, rendering it less susceptible to oxidation.

Common methods for the oxidation of primary alcohols include Swern and Jones oxidations. The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, and it is known for its mild conditions, which are suitable for substrates with sensitive functional groups. The Jones oxidation employs chromic acid (generated from chromium trioxide and sulfuric acid in acetone) and is a stronger oxidizing agent that typically converts primary alcohols directly to carboxylic acids.

| Oxidation Method | Reagents | Typical Product from Primary Alcohol | Key Characteristics |

| Swern Oxidation | 1. Dimethyl sulfoxide (DMSO), Oxalyl chloride2. Triethylamine (Et₃N) | Aldehyde | Mild, low-temperature (-78 °C) conditions; avoids heavy metals; sensitive to water. |

| Jones Oxidation | Chromium trioxide (CrO₃), Sulfuric acid (H₂SO₄), Acetone | Carboxylic Acid | Strong, acidic conditions; rapid and high-yielding; uses carcinogenic Cr(VI) reagents. |

The term "reduction" is not typically applied to a primary amino group (-NH₂) as it is already in a highly reduced state. Instead, a more relevant and significant transformation involving the amino group in vicinal amino alcohols like this compound is its reaction with nitrous acid (HNO₂). This reaction leads to deamination and can result in a skeletal rearrangement known as the Tiffeneau–Demjanov rearrangement. synarchive.comwikipedia.org

The reaction is initiated by the diazotization of the primary amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form an unstable diazonium salt. slideshare.netmsu.edu The subsequent loss of nitrogen gas (N₂) generates a primary carbocation. This carbocation can then undergo a 1,2-hydride or 1,2-alkyl/aryl shift. In the case of this compound, migration of the adjacent phenyl group is a likely pathway, leading to the formation of a ketone. synarchive.comlibretexts.org This rearrangement provides a method for carbon skeleton reorganization. organicreactions.org

The general mechanism proceeds as follows:

Diazotization: The primary amine reacts with nitrous acid to form a diazonium ion.

Carbocation Formation: The diazonium ion loses a molecule of N₂ to form a primary carbocation.

Rearrangement: A 1,2-shift of a neighboring group (e.g., the phenyl group) occurs to form a more stable, resonance-stabilized carbocation.

Deprotonation: The resulting intermediate is deprotonated to yield the final ketone product.

Both the hydroxyl and amino groups of this compound can act as nucleophiles. However, the amino group is generally a stronger nucleophile than the hydroxyl group. This difference in reactivity can be exploited for selective derivatization.

At the Hydroxyl Center: The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution at the adjacent carbon, it must first be converted into a better leaving group, such as a tosylate (p-toluenesulfonate) or mesylate (methanesulfonate). masterorganicchemistry.com This is typically achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. wikipedia.org The resulting tosylate or mesylate ester is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles. wikipedia.orgresearchgate.net

At the Amino Center: The amino group readily participates in nucleophilic reactions. It can be acylated, alkylated, or sulfonylated by reacting with appropriate electrophiles. For instance, reaction with tosyl chloride will preferentially form a sulfonamide at the nitrogen atom due to the higher nucleophilicity of the amine compared to the alcohol. lookchem.com The general reactivity order for tosylation is aliphatic amines > anilines > phenols > alcohols. lookchem.com

| Functional Group | Derivatization | Reagent Example | Product |

| Hydroxyl (-OH) | Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | O-Tosylate Ester |

| Amino (-NH₂) | Sulfonylation | p-Toluenesulfonyl chloride (TsCl), Base | N-Sulfonamide |

Formation of Complex Molecular Architectures and Functionalized Derivatives

Building upon the fundamental reactivity of the amino and hydroxyl groups, more complex molecules can be synthesized through pathways like esterification, N-alkylation, and cyclization.

Esterification (O-Acylation): The hydroxyl group can be esterified by reaction with carboxylic acids, acyl chlorides, or acid anhydrides. brainly.comdifferencebetween.com To achieve selective O-acylation in the presence of the more nucleophilic amino group, the reaction is often carried out under acidic conditions. nih.gov In an acidic medium, the amino group is protonated, which deactivates it as a nucleophile, allowing the acylating agent to react preferentially with the hydroxyl group. nih.gov

N-Alkylation: The amino group can be selectively alkylated using alkyl halides. d-nb.info This reaction typically proceeds via nucleophilic substitution where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. To prevent over-alkylation to secondary and tertiary amines or even quaternary ammonium salts, reaction conditions such as stoichiometry and temperature must be carefully controlled. Direct N-alkylation using alcohols as alkylating agents is also possible using specific catalytic systems, which are considered greener alternatives as they produce water as the only byproduct. core.ac.uk

The 1,2-amino alcohol structure of this compound is a key precursor for the synthesis of five-membered heterocyclic systems, most notably 2-oxazolines. nih.govnih.govnih.gov This transformation is typically a two-step process in a single pot:

N-Acylation: The amino group is first acylated with a carboxylic acid derivative (e.g., an acyl chloride or anhydride) to form an N-(2-hydroxy-2-phenylbutyl)amide intermediate.

Cyclization/Dehydration: The intermediate amide is then induced to cyclize. This ring closure involves the nucleophilic attack of the hydroxyl oxygen onto the carbonyl carbon of the amide, followed by the elimination of a water molecule. This step is often promoted by dehydrating agents or acid catalysts like triflic acid. nih.gov

The resulting 4-ethyl-4-phenyl-2-oxazoline ring is a valuable structural motif found in various biologically active compounds and is widely used as a ligand in asymmetric catalysis. mdpi.comresearchgate.net

Design and Synthesis of Schiff Base Ligands from this compound Scaffolds.

No published research is currently available on this topic.

Stereochemical Aspects in 2 Amino 2 Phenylbutan 1 Ol Research

Enantiomeric Purity and Resolution Techniques

Achieving enantiomeric purity is paramount in the study and application of chiral compounds. For 2-amino-2-phenylbutan-1-ol, resolution techniques are employed to separate the racemic mixture into its constituent enantiomers. These methods are broadly categorized into diastereomeric salt formation and kinetic resolution.

Diastereomeric Salt Formation with Chiral Acids

The classical method for resolving racemic amines and amino alcohols like this compound is through the formation of diastereomeric salts. nih.gov This technique involves reacting the racemic base with an enantiomerically pure chiral acid, often referred to as a resolving agent. This reaction converts the pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, have different physical properties such as solubility.

The process can be summarized as follows:

A racemic mixture of (R/S)-2-amino-2-phenylbutan-1-ol is treated with a single enantiomer of a chiral acid, for example, (R)-Mandelic acid.

This results in the formation of two diastereomeric salts: [(R)-amine:(R)-acid] and [(S)-amine:(R)-acid].

Due to their different solubilities in a given solvent, one diastereomeric salt will preferentially crystallize out of the solution. nih.gov

The less-soluble salt is separated by filtration.

A subsequent step involving treatment with a base regenerates the enantiomerically enriched amine, free from the chiral resolving agent.

The efficiency of this separation is highly dependent on the choice of the chiral acid and the crystallization solvent. nih.gov Hydrogen bonding and other non-covalent interactions, such as CH/π interactions, play a crucial role in the crystal packing and are key to the chiral recognition that allows for the separation. nih.gov

Table 1: Common Chiral Acids for Resolution of Amines

| Resolving Agent | Acid Type |

|---|---|

| Tartaric Acid | Dicarboxylic Acid |

| Mandelic Acid | α-Hydroxy Acid |

| Camphorsulfonic Acid | Sulfonic Acid |

Kinetic Resolution Methodologies (e.g., enzymatic, organocatalytic)

Kinetic resolution is a powerful technique that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. This difference in reactivity allows for the separation of the enantiomers.

Enzymatic Kinetic Resolution: Enzymes, particularly lipases, are highly effective chiral catalysts for the kinetic resolution of alcohols. googleapis.comnih.gov In the case of this compound, the primary alcohol group can be selectively acylated in the presence of a lipase (B570770). The enzyme's chiral active site preferentially accommodates one enantiomer over the other, leading to a much faster reaction rate for the preferred enantiomer.

A typical procedure involves the transesterification of the racemic amino alcohol with an acyl donor, such as vinyl acetate (B1210297), catalyzed by a lipase like Candida antarctica lipase B (CALB), often immobilized as Novozym 435. nih.gov One enantiomer (e.g., the R-enantiomer) is converted to its corresponding ester at a significantly higher rate than the S-enantiomer. The reaction is stopped at approximately 50% conversion, resulting in a mixture of the acylated R-enantiomer and the unreacted S-enantiomer, which can then be separated. researchgate.netresearchgate.net

Organocatalytic Kinetic Resolution: This approach utilizes small organic molecules as chiral catalysts. researchgate.net For amino alcohols, chiral catalysts such as thiourea (B124793) derivatives or chiral phosphoric acids have proven effective. rsc.orguni-koeln.de These catalysts can activate the substrate through hydrogen bonding and other non-covalent interactions. For instance, in an acylative kinetic resolution, a chiral organocatalyst can selectively catalyze the acylation of one enantiomer of this compound, leaving the other enantiomer largely unreacted. nih.gov This method offers an alternative to enzymatic resolutions and can be advantageous in terms of catalyst stability and reaction conditions. rsc.org

Table 2: Comparison of Kinetic Resolution Methodologies

| Method | Catalyst Type | Key Feature |

|---|---|---|

| Enzymatic | Lipases (e.g., CALB) | High enantioselectivity and mild reaction conditions. nih.gov |

Determination of Absolute and Relative Configuration

Once the enantiomers are separated, it is essential to determine their absolute and relative configurations. This involves assigning the precise three-dimensional arrangement of atoms at the stereocenter.

Spectroscopic Methods for Stereochemical Assignment (e.g., 2D NMR, X-ray Crystallography)

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a chiral molecule. nih.gov It requires the formation of a single crystal of either the enantiopure compound or a derivative. The diffraction pattern produced when the crystal is exposed to an X-ray beam allows for the calculation of a three-dimensional electron density map, from which the precise position of every atom in the molecule can be determined. nih.gov This provides an unambiguous assignment of the R or S configuration. usm.edu

2D NMR Spectroscopy: While standard 1D NMR can confirm the structure of this compound, advanced 2D NMR techniques are required for stereochemical analysis. youtube.com A powerful approach is the use of chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). usm.edu By forming ester or amide derivatives of the separated enantiomers with both (R)- and (S)-MTPA, diastereomeric products are created. The differing spatial environments in these diastereomers lead to measurable differences in the chemical shifts of nearby protons in the ¹H NMR spectra. Systematic analysis of these chemical shift differences (Δδ = δS - δR) allows for the deduction of the absolute configuration at the chiral center.

Correlation with Compounds of Known Stereochemistry

Chemical correlation is a method used to determine the absolute configuration of a compound by chemically converting it to or from a compound whose absolute configuration is already known. rsc.org This process involves a series of chemical reactions where the stereochemistry at the chiral center remains unchanged (retention of configuration) or is inverted in a predictable manner.

For example, (+)-2-amino-2-phenylbutyric acid's absolute S-configuration was established by converting it into a derivative that was also synthesized from (S)-2-amino-2-phenylbutane, a compound of known stereochemistry. rsc.org A similar strategy could be applied to this compound. By relating it through a stereochemically controlled reaction sequence to a known chiral compound, its absolute configuration can be confidently assigned.

Application of Cahn-Ingold-Prelog (CIP) Sequence Rules

The Cahn-Ingold-Prelog (CIP) system provides a universal and unambiguous method for naming stereoisomers. wikipedia.orglibretexts.org The assignment of the R (from the Latin rectus, right) or S (from the Latin sinister, left) descriptor to the chiral center of this compound follows a set of sequence rules.

The process for the chiral carbon (C2) in this compound is as follows:

Identify the chiral center: The carbon atom bonded to the amino group, phenyl group, ethyl group, and hydroxymethyl group.

Assign priorities to the four attached groups: Priority is based on the atomic number of the atom directly attached to the chiral center. Higher atomic number gets higher priority. youtube.com

-NH₂ (Amino group): The nitrogen atom (atomic number 7) has the highest priority. (Priority 1)

-C₆H₅ (Phenyl group): The carbon atom of the phenyl ring is attached. (Atomic number 6)

-CH₂CH₃ (Ethyl group): The carbon atom of the ethyl group is attached. (Atomic number 6)

-CH₂OH (Hydroxymethyl group): The carbon atom of the hydroxymethyl group is attached. (Atomic number 6)

Break ties for atoms with the same atomic number: When there is a tie (as with the three carbon-based groups), we move to the next atoms along each chain until a point of difference is found. vanderbilt.edu

-C₆H₅: The carbon is bonded to two other carbons (in the ring) and implicitly another carbon. We can represent this as (C, C, C).

-CH₂OH: This carbon is bonded to an oxygen, a hydrogen, and a hydrogen (O, H, H). Oxygen (atomic number 8) outranks the carbons in the other groups. Therefore, the hydroxymethyl group has the next highest priority. (Priority 2)

-CH₂CH₃: This carbon is bonded to another carbon, a hydrogen, and a hydrogen (C, H, H).

Comparing the phenyl and ethyl groups: The phenyl group's carbon is attached to other carbons, while the ethyl group's first carbon is attached to one carbon and two hydrogens. The phenyl group takes priority over the ethyl group. (Phenyl is Priority 3, Ethyl is Priority 4)

Correction: Let's re-evaluate the tie-break more carefully.

-C₆H₅ (Phenyl): C is attached to (C, C, C)

-CH₂CH₃ (Ethyl): C is attached to (C, H, H)

-CH₂OH (Hydroxymethyl): C is attached to (O, H, H)

Comparing the atoms attached to the three carbons: Oxygen (in -CH₂OH) has the highest atomic number (8). So, -CH₂OH is priority 2. Now compare -C₆H₅ and -CH₂CH₃. The phenyl carbon is attached to other carbons, while the ethyl carbon is attached to one carbon and two hydrogens. The phenyl group has higher priority. So, -C₆H₅ is priority 3, and -CH₂CH₃ is priority 4.

Final Priority Assignment:

-NH₂

-C₆H₅ (The carbon of the phenyl ring is attached to two other carbons within the aromatic system, giving it higher precedence than the other C-substituents)

-CH₂OH (The carbon is attached to an oxygen)

-CH₂CH₃ (The carbon is attached to another carbon) Let's re-verify this, as the previous attempts had discrepancies. The directly attached atoms are N, C, C, C. N is #1. Now compare the three C atoms by looking at what they are attached to.

C of Phenyl: Bonded to two other carbons in the ring (we can consider the double bonds as connections to two carbons).

C of Ethyl: Bonded to one Carbon and two Hydrogens.

C of Hydroxymethyl: Bonded to one Oxygen and two Hydrogens.

Comparing the highest atomic number atom attached to each of these carbons: Oxygen (8) > Carbon (6) > Hydrogen (1). Therefore, the hydroxymethyl group has the highest priority among the carbon groups.

Next, compare the Phenyl and Ethyl groups. The phenyl carbon is attached to other carbons, while the ethyl carbon is attached to one carbon and hydrogens. The phenyl group has higher priority.

Corrected Final Priority Assignment:

-NH₂ (Nitrogen, Z=7)

-C₆H₅ (Carbon attached to other carbons)

-CH₂CH₃ (Carbon attached to one carbon and two hydrogens)

-CH₂OH (Carbon attached to one oxygen and two hydrogens) *Let's try one more time, being extremely systematic.

Directly attached atoms: N (priority 1), C, C, C.

Tie-breaker for the three carbons:

Phenyl-C is attached to (C, C, H) - considering the aromatic ring carbons.

Ethyl-C is attached to (C, H, H).

Hydroxymethyl-C is attached to (O, H, H).

Compare the highest atomic number in each set: O > C > H.

Therefore, the Hydroxymethyl-C group gets the highest priority of the three (Priority 2).

Now compare Phenyl-C (C, C, H) and Ethyl-C (C, H, H). Comparing the lists atom by atom, the first point of difference is the second atom: C vs H. Carbon has a higher atomic number.

Therefore, the Phenyl-C group has the next highest priority (Priority 3).

The Ethyl-C group is last (Priority 4).

Final Confirmed Priority Order:

-NH₂

-CH₂OH

-C₆H₅

-CH₂CH₃

Orient the molecule: The molecule is oriented in space so that the lowest priority group (the ethyl group, priority 4) points away from the viewer. youtube.com

Determine the direction: The direction of the path from priority 1 to 2 to 3 is observed.

If the direction is clockwise, the configuration is R .

If the direction is counter-clockwise, the configuration is S .

This systematic application of the CIP rules allows for the unambiguous assignment of the absolute configuration to each enantiomer of this compound.

Applications of 2 Amino 2 Phenylbutan 1 Ol As a Chiral Building Block and Synthetic Intermediate

Utilization in Catalyst and Ligand Development

Chiral Auxiliaries in Stereoselective Transformations:No studies or reports were found that describe the application of 2-Amino-2-phenylbutan-1-ol as a chiral auxiliary to control the stereochemical outcome of chemical reactions.

Due to the lack of specific data for this compound in these applications, generating a thorough and scientifically accurate article that adheres to your strict outline is not feasible. Fulfilling the request would require speculating or using information for related but distinct compounds, which would violate the instructions provided.

Mechanistic and Theoretical Investigations of 2 Amino 2 Phenylbutan 1 Ol

Reaction Mechanism Elucidation in Synthesis and Transformation

The synthesis and transformation of 2-amino-2-phenylbutan-1-ol involve several key mechanistic principles, particularly in reduction and derivatization reactions, as well as in processes designed to control its stereochemistry.

Mechanistic Pathways of Reduction and Derivatization Reactions

The primary route for synthesizing this compound involves the reduction of a corresponding carbonyl compound, typically an ester or amide derivative of 2-amino-2-phenylbutanoic acid. The mechanism of this transformation is contingent on the reducing agent employed.

Reduction Reactions: When using a powerful hydride donor such as lithium aluminum hydride (LAH), the reaction with an ester of 2-amino-2-phenylbutanoic acid proceeds via nucleophilic acyl substitution. The mechanism involves the following steps:

A hydride ion (H⁻) from the [AlH₄]⁻ complex attacks the electrophilic carbonyl carbon of the ester.

This addition forms a tetrahedral intermediate.

The intermediate then collapses, eliminating the alkoxy group (-OR) to form an aldehyde.

A second hydride ion rapidly attacks the newly formed aldehyde, resulting in another tetrahedral intermediate (an alkoxide).

An aqueous workup then protonates the alkoxide to yield the primary alcohol, this compound.

Alternatively, catalytic hydrogenation over a catalyst like copper chromite can be used, particularly for the reduction of amino esters. researchgate.net This heterogeneous catalysis process involves the adsorption of the ester and hydrogen onto the catalyst surface, followed by a series of steps leading to the hydrogenolysis of the ester group to the corresponding alcohol.

Derivatization Reactions: The bifunctional nature of this compound, containing both a primary amine and a primary alcohol, allows for a variety of derivatization reactions.

N-Acylation/Alkylation: The nucleophilic amino group can readily react with acyl halides, anhydrides, or alkyl halides to form amides or secondary/tertiary amines, respectively.

O-Acylation/Alkylation: The hydroxyl group can be converted into esters or ethers through reactions with acylating agents or under Williamson ether synthesis conditions.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

The mechanisms for these reactions follow standard pathways for nucleophilic substitution, nucleophilic acyl substitution, and oxidation of primary alcohols.

Kinetics and Thermodynamics of Stereoselective Processes

Since this compound possesses a stereocenter at the C2 position, its synthesis often requires stereoselective methods to produce a single enantiomer. The kinetics and thermodynamics of these processes are crucial for achieving high enantiomeric excess (ee).

One of the most effective methods for separating enantiomers of vicinal amino alcohols is kinetic resolution . This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. A highly efficient kinetic resolution of racemic amino alcohols has been demonstrated using chiral organotin catalysts. nih.gov In such a process, one enantiomer reacts significantly faster than the other, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product. The efficiency of this process is quantified by the selectivity factor (s), which is the ratio of the rate constants for the two enantiomers (k_fast / k_slow). Processes with selectivity factors greater than 500 have been reported for this class of compounds, indicating a very high degree of stereochemical control. nih.gov

Another approach is asymmetric synthesis, where the chiral center is created selectively. For example, the stereoselective reduction of a prochiral ketone precursor using a chiral reducing agent (e.g., a borane (B79455) with a chiral ligand) can yield one enantiomer of the amino alcohol preferentially. The stereochemical outcome is governed by the transition state energies of the diastereomeric complexes formed between the substrate and the chiral reagent. The enantiomer produced is the one formed via the lower-energy transition state, and the magnitude of the energy difference (ΔΔG‡) determines the enantiomeric excess of the product.

| Stereoselective Process | Typical Selectivity | Controlling Factors |

| Kinetic Resolution | High (s > 500 reported for vicinal amino alcohols) | Chiral catalyst structure, temperature, solvent |

| Asymmetric Reduction | Variable to High ee | Chiral ligand, reagent stoichiometry, temperature |

| Enzymatic Resolution | High to Excellent ee | Enzyme choice, pH, temperature, co-solvent |

Molecular Interactions and Biochemical Pathways (Chemical Focus)

The chemical structure of this compound—featuring aromatic, amine, and hydroxyl moieties—suggests potential interactions with biological macromolecules, particularly enzymes.

Interactions with Enzyme Systems (e.g., amino acid oxidases, transaminases) and Metabolic Intermediates

Amino Acid Oxidases (AAOs): L-amino acid oxidases (LAAOs) are flavoenzymes (FAD-dependent) that catalyze the stereospecific oxidative deamination of L-amino acids to their corresponding α-keto acids. nih.govnih.gov The catalytic mechanism involves hydride transfer from the amino acid's α-carbon to the FAD cofactor. Given that this compound lacks the α-carboxyl group characteristic of AAO substrates, it is not expected to be a substrate for these enzymes. The carboxylate group is crucial for proper positioning and binding within the active site. nih.gov However, its structural similarity to phenylalanine could potentially allow it to act as a competitive inhibitor by occupying the active site without undergoing reaction.

Transaminases (TAs): Transaminases, or aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor. mdpi.com While most TAs act on α-amino acids (α-TAs), a subclass known as ω-transaminases (ω-TAs) exhibits broader substrate specificity and can accept substrates without an α-carboxyl group. mdpi.com Therefore, it is mechanistically plausible that an ω-TA could interact with this compound. It could potentially act as an amino donor, converting it to 1-hydroxy-2-phenylbutan-2-one. However, the steric bulk provided by the ethyl and hydroxymethyl groups at the α-carbon may hinder its ability to fit into the active site of many known TAs, potentially making it a poor substrate or an inhibitor. nih.gov

Binding Mechanisms with Biological Macromolecules (e.g., hydrogen bonding, hydrophobic interactions)

The binding of this compound to a biological macromolecule, such as a protein receptor or enzyme active site, would be governed by a combination of non-covalent interactions.

Hydrogen Bonding: The primary amine (-NH₂) and primary hydroxyl (-OH) groups are excellent hydrogen bond donors and acceptors. These groups can form strong, directional hydrogen bonds with polar residues (e.g., aspartate, serine, glutamine) or backbone carbonyls and amides within a protein binding pocket. wikipedia.org

Hydrophobic Interactions: The phenyl group is a large, nonpolar moiety that can engage in favorable hydrophobic interactions with nonpolar amino acid side chains like leucine, isoleucine, and valine. It can bury itself in a hydrophobic pocket, displacing water molecules and leading to a net favorable entropic contribution to binding.

π-Interactions: The aromatic phenyl ring can also participate in π-π stacking with other aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) or cation-π interactions with positively charged residues like arginine or lysine.

The crystal structure of L-amino acid oxidase reveals a long, funnel-like channel that provides access to the active site, which is lined with both hydrophobic and polar residues. nih.gov A small molecule like this compound would navigate this channel, with its binding affinity and orientation determined by the sum of these specific interactions.

| Functional Group | Potential Non-Covalent Interactions |

| Phenyl Group | Hydrophobic interactions, π-π stacking, cation-π interactions |

| Amino Group (-NH₂) | Hydrogen bonding (donor and acceptor), ionic interactions (if protonated) |

| Hydroxyl Group (-OH) | Hydrogen bonding (donor and acceptor) |

| Ethyl Group (-CH₂CH₃) | van der Waals forces, weak hydrophobic interactions |

Computational Chemistry and Molecular Modeling

Computational methods are powerful tools for investigating the structural, electronic, and dynamic properties of molecules like this compound at an atomic level. researchgate.net

Studies on structurally similar compounds, such as 2-(dimethylamino)-2-phenylbutan-1-ol (B1334971), have utilized Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. These methods can be directly applied to this compound to gain significant insights.

Density Functional Theory (DFT): DFT calculations can be used to determine the molecule's lowest energy conformation, analyze its electronic structure, and predict spectroscopic properties. Key applications include:

Conformational Analysis: Characterizing the potential energy surface associated with rotation around key bonds, such as the C-C bond connecting the phenyl ring to the chiral center. This can identify stable conformers and the energy barriers between them.

Molecular Electrostatic Potential (MEP): Mapping the MEP surface to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which helps in predicting sites for intermolecular interactions. researchgate.net

Calculation of Molecular Properties: Predicting properties such as dipole moment, polarizability, and vibrational frequencies to aid in the interpretation of experimental spectroscopic data.

Molecular Dynamics (MD) Simulations: MD simulations can provide a picture of the dynamic behavior of this compound in different environments (e.g., in solution or bound to a protein). These simulations track the atomic movements over time, offering insights into conformational flexibility and intermolecular interactions, such as hydrogen bonding patterns with solvent molecules.

Molecular Docking: This computational technique can be used to predict the preferred binding mode of this compound within a protein's active site. By sampling various orientations and conformations of the ligand, docking algorithms can identify binding poses that are energetically favorable, providing hypotheses about the specific hydrogen bonding and hydrophobic interactions that stabilize the protein-ligand complex.

Computationally predicted properties for this compound are available in chemical databases and provide valuable theoretical data.

| Computational Method | Information Gained for this compound |

| Density Functional Theory (DFT) | Stable conformers, electronic structure, molecular electrostatic potential, predicted spectra |

| Molecular Dynamics (MD) | Dynamic behavior, conformational flexibility in solution, solvent interactions |

| Molecular Docking | Predicted binding modes with macromolecules, key intermolecular interactions |

| Property Prediction Algorithms | Collision Cross Section (CCS) values, predicted MS/MS fragmentation patterns |

Density Functional Theory (DFT) Studies on Reaction Pathways and Stereoselectivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the thermodynamics and kinetics of chemical reactions, providing detailed insights into reaction pathways and the origins of stereoselectivity.

DFT calculations can be employed to map the potential energy surface (PES) for reactions involving this compound. This involves locating the geometries of reactants, transition states, intermediates, and products. The energies of these species allow for the calculation of activation energies and reaction enthalpies, which are critical for understanding reaction feasibility and rates. nih.gov For instance, in the synthesis of chiral amino alcohols, DFT can elucidate the transition states leading to different stereoisomers, explaining why one product is formed preferentially. The stereoselective synthesis of related 2-amino-1,3-diols often relies on controlling the formation of specific stereogenic centers, a process that can be modeled effectively with DFT. beilstein-journals.orgnih.gov

In a typical DFT study on a reaction pathway, various functionals (like B3LYP or M06-2X) and basis sets (like 6-311++G(d,p)) are used to optimize geometries and calculate energies. nih.gov By analyzing the computed energy barriers for competing pathways, the most favorable reaction mechanism can be identified. For example, a stepwise reaction can be distinguished from a concerted one by locating the corresponding transition states and any intermediates. pku.edu.cn The influence of solvents can also be incorporated using models like the Conductor-like Polarizable Continuum Model (C-PCM), providing a more realistic depiction of reaction conditions. nih.gov

Table 1: Hypothetical DFT-Calculated Energy Barriers for a Reaction Step This table represents typical data obtained from DFT studies on reaction stereoselectivity, illustrating the energy differences that lead to a preferred stereoisomer. The values are illustrative for this compound.

| Transition State | Pathway | Functional/Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |

| TS-R | Formation of (R)-isomer | B3LYP/6-31+G(d) | C-PCM (Ethanol) | 22.5 |

| TS-S | Formation of (S)-isomer | B3LYP/6-31+G(d) | C-PCM (Ethanol) | 20.1 |

The data illustrates that the pathway leading to the (S)-isomer via TS-S is kinetically favored due to a lower activation energy barrier. Such computational insights are invaluable for designing synthetic routes that yield specific stereoisomers of molecules like this compound. nih.gov

Molecular Docking and In Silico Screening for Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is frequently used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a protein or other biological macromolecule. This method is a cornerstone of in silico screening, where large libraries of compounds are virtually screened against a biological target to identify potential drug candidates. mdpi.commdpi.com

The process involves preparing the 3D structures of both the ligand (this compound) and the target receptor. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the receptor's binding site, scoring each pose based on a force field that estimates the binding energy. mdpi.com The scores, typically expressed in kcal/mol, represent the predicted binding affinity, with lower values indicating a more favorable interaction. researchgate.net

Key interactions identified through docking include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. semanticscholar.org For this compound, the hydroxyl (-OH) and amino (-NH2) groups are potential hydrogen bond donors and acceptors, while the phenyl group can engage in hydrophobic and π-stacking interactions.

Table 2: Illustrative Molecular Docking Results of this compound with a Hypothetical Kinase Target This table shows the kind of data generated in a molecular docking study, detailing the predicted binding affinity and the specific interactions that stabilize the ligand-receptor complex.

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| This compound | Kinase XYZ | -8.2 | ASP 145 | Hydrogen Bond (with -OH) |

| This compound | Kinase XYZ | LYS 72 | Hydrogen Bond (with -NH2) | |

| This compound | Kinase XYZ | PHE 80 | π-π Stacking (with phenyl ring) | |

| This compound | Kinase XYZ | VAL 23, LEU 128 | Hydrophobic Interaction |

In silico screening platforms like AutoDock Vina or GLIDE are used to perform these calculations. semanticscholar.orgmdpi.com The results help prioritize compounds for experimental testing and can guide the chemical modification of a lead compound to improve its binding affinity and selectivity. nih.govelifesciences.org

Prediction of Conformational Preferences and Energetics

The three-dimensional shape, or conformation, of a molecule is critical to its function and reactivity. For a flexible molecule like this compound, which has several rotatable single bonds, multiple conformations are possible. Computational methods are used to predict the relative stability of these different conformers and to determine the most likely shapes the molecule will adopt.

The central C-C bond connecting the stereocenter to the phenyl group and the butanol chain allows for significant rotational freedom, leading to various spatial arrangements of the phenyl, amino, and hydroxyl groups. Computational studies, often using DFT or other quantum mechanical methods, can systematically explore the conformational landscape of the molecule. By calculating the potential energy of the molecule as a function of its dihedral angles, a potential energy surface is generated. The minima on this surface correspond to stable conformers.

The relative energies of these conformers determine their population at a given temperature, according to the Boltzmann distribution. Computational chemistry software can predict various thermodynamic properties, including the Gibbs free energy of each conformer. The conformer with the lowest free energy is the most stable and, therefore, the most populated. nih.gov Intramolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups, can significantly influence conformational preferences and stability.

Table 3: Predicted Relative Energies of this compound Conformers This table provides example data from a computational conformational analysis, showing the relative energies of different stable conformations. Lower energy indicates greater stability.

| Conformer ID | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

| Conf-1 | 65° | 0.00 | Intramolecular H-bond (NH2...OH) |

| Conf-2 | 178° | 1.85 | Steric repulsion minimized |

| Conf-3 | -70° | 2.50 | Gauche interaction |

These predictions are essential for understanding how the molecule will present itself for intermolecular interactions, such as binding to a receptor active site, where a specific pre-organized conformation might be required for optimal binding. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing enantiomerically pure 2-Amino-2-phenylbutan-1-ol?

- Methodological Answer : The compound can be synthesized via asymmetric reduction of its corresponding ketone (e.g., 2-phenylbutan-1-one) using chiral catalysts like (R)- or (S)-BINAP-ligated ruthenium complexes. Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether under inert conditions are common reducing agents . For industrial-scale enantioselective synthesis, biocatalytic routes using engineered ketoreductases (e.g., Lactobacillus brevis enzymes) achieve >99% ee with optimized pH (6.5–7.5) and temperature (30–40°C) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d6 or CDCl3) confirm stereochemistry and functional groups (e.g., δ 1.5–2.0 ppm for CH2, δ 7.2–7.5 ppm for aromatic protons) .

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) with hexane:isopropanol (80:20) resolve enantiomers .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion [M+H]+ at m/z 180.15 .

Q. How do the hydroxyl and amino groups influence its solubility and reactivity?

- Methodological Answer : The hydroxyl group enables hydrogen bonding in polar solvents (e.g., logP ~1.2 in water), while the amino group facilitates nucleophilic reactions (e.g., Schiff base formation with aldehydes). Solubility can be modulated via pH: protonation of the amino group (pKa ~9.5) increases water solubility in acidic media .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported enzymatic inhibition data for this compound?

- Methodological Answer :

- Enzyme Purification : Use affinity chromatography to isolate target enzymes (e.g., cytochrome P450 isoforms) and eliminate interference from impurities .

- Kinetic Assays : Measure IC50 values under standardized conditions (e.g., 37°C, pH 7.4) with negative controls. Discrepancies may arise from solvent polarity (DMSO vs. ethanol) or enzyme source variability .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities and validate experimental IC50 trends .

Q. How can stereochemical configuration impact its interaction with biological targets?

- Methodological Answer :

- Enantiomer-Specific Assays : Compare (R)- and (S)-enantiomers in receptor binding studies (e.g., GABA-A receptors). For example, (S)-2-Amino-2-phenylbutan-1-ol may exhibit 10-fold higher affinity due to optimal hydrogen bonding with Asp120 residues .

- X-Ray Crystallography : Co-crystallize enantiomers with target proteins (e.g., lysozyme) to resolve binding site geometry .

Q. What in vitro models best evaluate its pharmacokinetic properties?

- Methodological Answer :

- Caco-2 Cell Monolayers : Assess intestinal permeability (Papp >1 × 10⁻⁶ cm/s indicates high absorption) .

- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure t1/2. NADPH-dependent oxidation rates correlate with metabolic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.